molecular formula C22H18FN3OS2 B2726986 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide CAS No. 922897-27-6

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide

Cat. No. B2726986
CAS RN: 922897-27-6
M. Wt: 423.52
InChI Key: FBGSVBDNQSZBQB-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide, also known as FBTPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

Several derivatives of fluorinated benzo[d]thiazoles have been investigated for their anticancer properties. One study describes the synthesis of novel fluoro-substituted benzo[b]pyran compounds with significant anti-lung cancer activity. These compounds demonstrated anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, suggesting their potential as therapeutic agents against lung cancer (Hammam et al., 2005).

Enzyme Inhibition

Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have been shown to exhibit potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. These inhibitors are crucial for developing new cancer therapies, particularly those targeting cancer's metabolic pathways (Stec et al., 2011).

Antimicrobial and Antifungal Activities

Compounds with the benzo[d]thiazol moiety have also been explored for their antimicrobial and antifungal activities. A study synthesizing substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives demonstrated good to moderate activity against selected bacterial and fungal strains. This suggests the potential of fluorinated benzo[d]thiazoles in developing new antimicrobial agents (Anuse et al., 2019).

Molecular Docking and Drug Design

Fluorinated benzo[d]thiazole derivatives have been used in molecular docking studies to understand their binding interactions with various biological targets. For example, spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs provided insights into their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their interactions with biological targets like Cyclooxygenase 1 (COX1), indicating their utility in both renewable energy and pharmaceutical research (Mary et al., 2020).

Urease Inhibition

A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides showed significant activity in urease inhibition, outperforming the standard used in the tests. This activity is crucial for developing treatments for diseases caused by urease-producing pathogens (Gull et al., 2016).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS2/c1-15-4-7-18(8-5-15)28-14-21(27)26(13-16-3-2-10-24-12-16)22-25-19-9-6-17(23)11-20(19)29-22/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGSVBDNQSZBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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